- A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360
Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)
A-Tosyl-(4-Chlorobenzyl) Isocyanide Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
- (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE
- 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
- 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
- Alpha-Tosyl-(4-chlorobenzyl) isocyanide
- a-Tosyl-(4-chlorobenzyl) isocyanide
- (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone
- OR1748
- 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)
- 1-Chloro-4-(isocyano(tosyl)methyl)benzene
- [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
- A-Tosyl-(4-Chlorobenzyl) Isocyanide
-
- MDL: MFCD04114779
- Inchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
- InChI Key: OPRPWPBVEQTKNY-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 305.02800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 42.52000
- LogP: 4.35170
A-Tosyl-(4-Chlorobenzyl) Isocyanide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
A-Tosyl-(4-Chlorobenzyl) Isocyanide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
A-Tosyl-(4-Chlorobenzyl) Isocyanide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 1g |
1144.86CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 5g |
3375.21CNY | 2021-07-19 | |
| eNovation Chemicals LLC | D508612-1g |
a-Tosyl-(4-chlorobenzyl) isocyanide |
918892-30-5 | 97% | 1g |
$515 | 2024-05-24 | |
| abcr | AB235610-1 g |
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |
918892-30-5 | 95% | 1g |
€271.30 | 2022-06-11 | |
| abcr | AB235610-5 g |
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |
918892-30-5 | 95% | 5g |
€686.80 | 2022-06-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 1g |
¥8726.45 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 5g |
¥34958.27 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-500mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 500mg |
¥4800.42 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-250mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 250mg |
¥2841.78 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-100mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 100mg |
¥1853.72 | 2025-04-11 |
A-Tosyl-(4-Chlorobenzyl) Isocyanide Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 2
- The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238
Production Method 3
- Preparation of imidazolyl-biphenyl compounds as LXR modulators, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Triethylamine ; 10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C
- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347
Production Method 5
1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C
- Preparation of imidazolylpyrimidines for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Water ; cooled
- Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents, Medicinal Chemistry Research, 2013, 22(12), 5654-5669
Production Method 7
- Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845
A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials
A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products
A-Tosyl-(4-Chlorobenzyl) Isocyanide Suppliers
A-Tosyl-(4-Chlorobenzyl) Isocyanide Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on A-Tosyl-(4-Chlorobenzyl) Isocyanide
Professional Introduction to A-Tosyl-(4-Chlorobenzyl) Isocyanide (CAS No. 918892-30-5)
A-Tosyl-(4-Chlorobenzyl) Isocyanide, a compound with the chemical identifier CAS No. 918892-30-5, is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, plays a pivotal role in synthetic chemistry and has been explored for its potential applications in drug development.
The molecular structure of A-Tosyl-(4-Chlorobenzyl) Isocyanide consists of a tosyl group attached to a (4-Chlorobenzyl) isocyanide moiety. This configuration imparts specific reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the isocyanide group, in particular, opens up a wide array of possibilities for further chemical modifications and derivatization, which are crucial for developing novel therapeutic agents.
In recent years, there has been growing interest in the use of isocyanides as key building blocks in medicinal chemistry. Their ability to participate in various organic transformations, such as cycloadditions and nucleophilic substitutions, makes them highly versatile. For instance, studies have demonstrated the utility of isocyanides in the synthesis of heterocyclic compounds, which are known for their biological activity and pharmacological relevance.
One of the most notable applications of A-Tosyl-(4-Chlorobenzyl) Isocyanide is in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and their inhibition is often a key strategy in drug design. The compound's reactivity allows for the facile introduction of modified amino acid residues into enzyme active sites, thereby disrupting the catalytic activity of these enzymes. This approach has been explored in the treatment of various diseases, including cancer and infectious disorders.
Moreover, the (4-Chlorobenzyl) group in the molecule provides an additional layer of functionality that can be exploited for further chemical modifications. Chlorobenzyl groups are known to enhance the lipophilicity and cell membrane permeability of molecules, which can be advantageous for drug delivery systems. This feature makes A-Tosyl-(4-Chlorobenzyl) Isocyanide a promising candidate for developing novel drug formulations that require efficient absorption and distribution within biological systems.
Recent research has also highlighted the potential of this compound in materials science. The unique reactivity of isocyanides allows for the creation of novel polymers and coatings with tailored properties. For example, studies have shown that A-Tosyl-(4-Chlorobenzyl) Isocyanide can be used to synthesize high-performance polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in industries ranging from aerospace to electronics.
The synthesis of A-Tosyl-(4-Chlorobenzyl) Isocyanide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, are often employed to achieve high yields and purity. The optimization of these synthetic routes is essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
In conclusion, A-Tosyl-(4-Chlorobenzyl) Isocyanide (CAS No. 918892-30-5) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development. As our understanding of its properties continues to grow, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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